A Comprehensive Technical Guide to the Physicochemical Properties of Diethyl 2-((3-chloro-4-methylphenylamino)methylene)malonate
A Comprehensive Technical Guide to the Physicochemical Properties of Diethyl 2-((3-chloro-4-methylphenylamino)methylene)malonate
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a detailed examination of the physicochemical properties of Diethyl 2-((3-chloro-4-methylphenylamino)methylene)malonate, a key intermediate in the synthesis of quinolone-based compounds. While specific experimental data for this compound is not extensively available in public literature, this guide focuses on the robust methodologies and experimental protocols required for its complete physicochemical characterization. By understanding these core principles and techniques, researchers and drug development professionals can effectively evaluate this and similar compounds for their potential in medicinal chemistry and materials science. This document is structured to provide not just procedural steps, but also the scientific rationale behind each experimental choice, ensuring a thorough and practical understanding.
Introduction and Chemical Significance
Diethyl 2-((3-chloro-4-methylphenylamino)methylene)malonate, with the CAS Number 103976-11-0, belongs to the class of enamine esters, which are versatile building blocks in organic synthesis.[1] Its primary significance lies in its role as a precursor in the Gould-Jacobs reaction for the synthesis of quinolines and 4-hydroxyquinoline derivatives.[2][3] The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous antibacterial, antimalarial, and anticancer agents.[4] Therefore, a thorough understanding of the physicochemical properties of intermediates like Diethyl 2-((3-chloro-4-methylphenylamino)methylene)malonate is paramount for optimizing reaction conditions, ensuring purity, and predicting the behavior of subsequent drug candidates.
Key Structural Features:
-
Enamine Moiety: The nitrogen atom from the 3-chloro-4-methylaniline is conjugated with the electron-withdrawing malonate group, influencing its reactivity and electronic properties.
-
Malonate Ester Groups: The two ethyl ester groups provide sites for hydrolysis and further chemical modification. They also contribute to the compound's polarity and solubility characteristics.
-
Substituted Aromatic Ring: The chloro and methyl substituents on the phenyl ring impact the compound's lipophilicity, electronic nature, and potential for intermolecular interactions.
Synthesis via the Gould-Jacobs Reaction
The primary synthetic route to Diethyl 2-((3-chloro-4-methylphenylamino)methylene)malonate is a condensation reaction between 3-chloro-4-methylaniline and diethyl ethoxymethylenemalonate (DEEMM), which constitutes the initial step of the Gould-Jacobs reaction.[5]
Reaction Mechanism:
The reaction proceeds via a nucleophilic attack of the amine on the electron-deficient double bond of DEEMM, followed by the elimination of ethanol.[3]
Caption: Initial condensation step of the Gould-Jacobs reaction.
Experimental Protocol: Synthesis
Materials:
-
3-chloro-4-methylaniline
-
Diethyl ethoxymethylenemalonate (DEEMM)
-
Ethanol (optional, as solvent)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
In a round-bottom flask, combine equimolar amounts of 3-chloro-4-methylaniline and diethyl ethoxymethylenemalonate. The reaction can often be performed neat or with a minimal amount of a high-boiling solvent.
-
Heat the mixture with stirring. The reaction temperature and time can vary, but typically ranges from 100-150°C for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. If a solid precipitates, it can be collected by filtration.
-
If no solid forms, remove any solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent.
-
Combine the fractions containing the pure product and evaporate the solvent to yield Diethyl 2-((3-chloro-4-methylphenylamino)methylene)malonate.
Physicochemical Properties: A Methodological Approach
Due to the limited availability of specific experimental data for the title compound, this section focuses on the detailed protocols for determining its key physicochemical properties.
Molecular Formula, Weight, and Structure
| Property | Value | Source |
| CAS Number | 103976-11-0 | [6][7][8] |
| Molecular Formula | C15H18ClNO4 | [7] |
| Molecular Weight | 311.76 g/mol | [7] |
| IUPAC Name | Diethyl 2-[[(3-chloro-4-methylphenyl)amino]methylene]propanedioate | [9] |
| InChI | InChI=1S/C15H18ClNO4/c1-4-20-14(18)12(15(19)21-5-2)9-17-11-7-6-10(3)13(16)8-11/h6-9,17H,4-5H2,1-3H3 | [6] |
| InChIKey | UBSBWDWUCUPQEI-UHFFFAOYSA-N | [6] |
Melting Point
The melting point is a critical indicator of a compound's purity. A sharp melting range is characteristic of a pure crystalline solid.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
Procedure:
-
Finely powder a small amount of the crystalline Diethyl 2-((3-chloro-4-methylphenylamino)methylene)malonate using a mortar and pestle.
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.[10]
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the sample rapidly to about 20°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.[10]
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Record the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).
-
The melting point is reported as this range. For a pure compound, this range should be narrow (typically 0.5-1.5°C).
Caption: Workflow for melting point determination.
Solubility
Solubility is a crucial parameter in drug development, influencing formulation, absorption, and bioavailability. A systematic solubility analysis is essential.
Materials:
-
Test tubes
-
Graduated pipettes
-
Vortex mixer
-
Solvents: Water, 5% HCl, 5% NaOH, 5% NaHCO3, Ethanol, Methanol, Acetone, Dichloromethane, Hexane.
Procedure:
-
Place a small, accurately weighed amount of the compound (e.g., 1-5 mg) into a series of test tubes.
-
Add a measured volume of a solvent (e.g., 0.5 mL) to the first test tube.
-
Vigorously agitate the mixture using a vortex mixer for a set period (e.g., 1-2 minutes).
-
Visually inspect for dissolution. If the solid dissolves completely, the compound is soluble in that solvent at that concentration.
-
If the compound does not dissolve, incrementally add more solvent and repeat the agitation until dissolution occurs or a practical volume limit is reached.
-
Repeat the process for each solvent.
-
For aqueous solutions (water, acids, bases), the pH can be measured to understand the acidic or basic nature of the compound.[11]
Caption: General workflow for solubility testing.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for confirming the structure and purity of a synthesized compound.
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
Sample Preparation:
-
Dissolve 5-25 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[12]
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock and shim the instrument to optimize the magnetic field homogeneity.
-
Acquire a ¹H NMR spectrum. Typical parameters include a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans and a more concentrated sample may be required.[13][14]
Expected ¹H NMR Spectral Features:
-
Aromatic Protons: Signals in the aromatic region (typically 6.5-8.5 ppm) corresponding to the protons on the 3-chloro-4-methylphenyl ring.
-
Vinylic/Enamine Proton: A singlet for the proton on the methylene group (=CH-N), likely in the region of 7.5-8.5 ppm, potentially showing coupling to the NH proton.
-
Amine Proton: A broad singlet for the N-H proton, the chemical shift of which can be concentration and solvent dependent.
-
Ethyl Ester Protons: A quartet for the -OCH₂- protons and a triplet for the -CH₃ protons of the two ethyl groups.
Expected ¹³C NMR Spectral Features:
-
Carbonyl Carbons: Two signals for the ester carbonyl carbons in the downfield region (typically 160-180 ppm).
-
Aromatic and Vinylic Carbons: Signals in the 100-150 ppm region corresponding to the carbons of the aromatic ring and the double bond.
-
Aliphatic Carbons: Signals for the -OCH₂- and -CH₃ carbons of the ethyl groups in the upfield region.
FT-IR spectroscopy is used to identify the functional groups present in a molecule.
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.
-
Record a background spectrum.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The resulting spectrum is usually plotted as transmittance or absorbance versus wavenumber (cm⁻¹).
Expected FT-IR Absorption Bands:
-
N-H Stretch: A sharp to moderately broad band around 3200-3400 cm⁻¹.
-
C-H Stretches (Aromatic and Aliphatic): Bands just above and below 3000 cm⁻¹.
-
C=O Stretch (Ester): A strong, sharp absorption band in the region of 1680-1750 cm⁻¹.
-
C=C Stretch (Alkene and Aromatic): Bands in the 1500-1650 cm⁻¹ region.
-
C-O Stretch (Ester): Strong bands in the 1000-1300 cm⁻¹ region.
-
C-Cl Stretch: A band in the fingerprint region, typically below 800 cm⁻¹.
Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns.
Sample Preparation (for Electrospray Ionization - ESI):
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent like methanol or acetonitrile.[15]
-
Further dilute an aliquot of this stock solution to a final concentration of 1-10 µg/mL.[15]
-
If necessary, filter the final solution to remove any particulates.
Data Acquisition:
-
Introduce the sample into the mass spectrometer, typically via direct infusion or coupled with liquid chromatography (LC-MS).
-
Acquire the mass spectrum in positive or negative ion mode. For this compound, positive ion mode is likely to show the protonated molecule [M+H]⁺.
Expected Mass Spectrum:
-
Molecular Ion Peak: The mass spectrum should show a prominent peak corresponding to the molecular ion [M]⁺ or, more commonly in ESI, the protonated molecule [M+H]⁺. Given the molecular weight of 311.76, this peak would appear at m/z 312.
-
Isotope Pattern: Due to the presence of a chlorine atom, an isotopic peak at [M+2]⁺ (or [M+H+2]⁺) with an intensity of approximately one-third of the main peak is expected, which is a characteristic signature for a monochlorinated compound.
-
Fragmentation Pattern: Common fragmentation pathways for related malonates involve the loss of the ester groups.
Applications in Drug Discovery and Development
As a key intermediate for quinolone synthesis, Diethyl 2-((3-chloro-4-methylphenylamino)methylene)malonate is of significant interest to drug development professionals. The subsequent cyclization via the Gould-Jacobs reaction leads to 4-hydroxyquinolines, which are precursors to a wide range of biologically active molecules.[16] Research has also shown that some aminomethylene malonate derivatives themselves possess biological activity, such as antifungal properties.[1] A thorough characterization of the physicochemical properties of this intermediate is therefore the first step in a rational drug design and development process.
Conclusion
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